3-Bromo-4-(methylsulfanyl)aniline
Overview
Description
3-Bromo-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8BrNS It is a derivative of benzenamine, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with a bromine atom and a methylthio group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(methylsulfanyl)aniline typically involves the bromination of 4-(methylthio)benzenamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(methylsulfanyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenamines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
3-Bromo-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The bromine and methylthio groups can influence the compound’s reactivity and binding affinity to these targets, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylaniline: Similar structure but with a methyl group instead of a methylthio group.
4-Bromo-3-chloroaniline: Similar structure but with a chlorine atom instead of a methylthio group.
3-Bromoaniline: Lacks the methylthio group, making it less complex.
Uniqueness
3-Bromo-4-(methylsulfanyl)aniline is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical properties and reactivity
Biological Activity
Overview
3-Bromo-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8BrNS. It features a bromine atom and a methylthio group, making it a derivative of benzenamine. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst like iron(III) bromide. This method ensures selective bromination at the desired position on the benzene ring.
The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. The presence of both the bromine and methylthio groups can influence its reactivity and binding affinity, potentially leading to significant biochemical effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, studies on related compounds have shown effective growth inhibition against various cancer cell lines, including CNS cancer cells . The National Cancer Institute's screening protocols have been utilized to evaluate these activities, revealing that certain derivatives can outperform established anticancer drugs like imatinib in specific cases .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Similar compounds have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may also possess antibacterial properties .
Other Biological Activities
The compound may exhibit additional biological activities such as anti-inflammatory and antiproliferative effects. Research into related structures indicates that modifications in the aniline framework can lead to diverse pharmacological profiles, including analgesic and antioxidant properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
3-Bromo-4-methylaniline | Methyl group instead of methylthio | Moderate anticancer activity |
4-Bromo-3-chloroaniline | Chlorine atom instead of methylthio | Antibacterial activity |
3-Bromoaniline | Lacks methylthio group | Lower biological activity |
This table illustrates how variations in substituents can significantly affect the biological activity of related compounds.
Case Studies
Several case studies highlight the effectiveness of compounds within this chemical class:
- Anticancer Activity : A study demonstrated that certain derivatives showed significant growth inhibition in multiple cancer cell lines, with some achieving over 40% growth inhibition at low concentrations .
- Antimicrobial Efficacy : Investigations into related anilines revealed strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Properties
IUPAC Name |
3-bromo-4-methylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKGRIMIDNBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20901-65-9 | |
Record name | 3-bromo-4-(methylsulfanyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.